Eleclazine Hydrochloride is a novel, small molecule sodium channel inhibitor with anti-arrhythmic properties. [, ] While currently in clinical development for treating Long QT syndrome 3 (LQT3), [] this document will focus solely on its research applications, excluding drug dosage and side effect information.
Eleclazine Hydrochloride functions as a sodium channel inhibitor, primarily targeting the late sodium current (INaL). [, ] It exhibits preferential suppression of INaL, contributing to its anti-arrhythmic effects. [] Research suggests Eleclazine Hydrochloride causes a use-dependent block (UDB) of the peak sodium current (INaP) in human induced pluripotent stem cell-derived cardiomyocytes. [] This UDB effect is attributed to its high association rate and moderate unbinding rate with sodium channels. [] Additionally, Eleclazine Hydrochloride demonstrates potent effects on slow inactivation and recovery from inactivation of sodium channels compared to other sodium channel blockers. []
The primary research application of Eleclazine Hydrochloride lies in investigating its potential as an anti-arrhythmic agent. Studies utilize human induced pluripotent stem cell-derived cardiomyocytes and rabbit isolated heart preparations to investigate its effects on INaP, INaL, and overall cardiac function. [, ] These studies aim to elucidate its mechanism of action and evaluate its efficacy in suppressing arrhythmias, particularly in the context of LQT3. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5